1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol
Description
1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol is a secondary alcohol featuring a 3,4-dimethylphenyl-substituted ethylamino group. These compounds are typically synthesized via epoxide ring-opening reactions with amines, as seen in , or through multi-step nucleophilic substitutions () .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-[1-(3,4-dimethylphenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-9-5-6-13(7-10(9)2)12(4)14-8-11(3)15/h5-7,11-12,14-15H,8H2,1-4H3 |
InChI Key |
MAFSYAYJFJOPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NCC(C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol typically involves the reaction of 3,4-dimethylphenylacetone with ethylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Halogenated Derivatives
- Compound 32 (): 1-(4-Chlorophenoxy)-3-[(3,4-dichlorobenzyl)(4-methylbenzyl)amino]propan-2-ol Key Features: Chlorine substituents (electron-withdrawing) on the phenoxy and benzyl groups enhance lipophilicity and may improve membrane permeability. Synthesis Yield: 87.3% via epoxide-amine reaction .
- 1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol (): Dichlorophenoxy group increases molecular weight (MW: ~341 g/mol) and may influence autophagic signaling pathways, as seen in p62 ligands like YTK-2205 () .
Methoxy-Substituted Analogs
- Used as a research intermediate for cardiovascular agents .
Dimethylphenyl Derivatives
Amino Alcohol Backbone Modifications
*Calculated based on structural formulas.
Biological Activity
1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol, also known as a derivative of phenethylamine, has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that includes a propanol moiety and an amino group attached to a 3,4-dimethylphenyl ethyl group. The molecular formula for this compound is C13H21NO, with a molecular weight of 207.31 g/mol. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Structural Features
The compound features:
- Amino Group : Contributes to its reactivity and interaction with biological targets.
- Propan-2-ol Moiety : Provides alcohol characteristics that may influence solubility and biological interactions.
- 3,4-Dimethylphenyl Group : Enhances lipophilicity and potentially affects receptor binding affinity.
Table 1: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3,4-Dimethylphenyl)ethanol | Similar structure but lacks amino group | Alcohol functional group instead of amino |
| 1-(3,4-Dimethylphenyl)ethanone | Contains ketone group | Lacks amino and propanol moieties |
| 2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol | Similar structure but different substitution pattern | Different phenyl substitution affecting reactivity |
Research indicates that 1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol interacts with specific enzymes and receptors, modulating cellular processes. The exact molecular mechanisms are still under investigation, but preliminary studies suggest potential effects on neurotransmitter systems and enzyme activities.
Pharmacological Studies
Recent studies have explored the compound's effects on various biological pathways:
- Neurotransmitter Interaction : The compound may influence the levels of neurotransmitters such as dopamine and norepinephrine, which are critical in mood regulation and cognitive functions.
- Enzyme Modulation : Initial findings suggest that it may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.
Case Studies
-
Study on Antidepressant-like Effects :
- A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The results indicated a possible increase in serotonin levels in the brain.
-
Impact on Metabolic Enzymes :
- In vitro assays revealed that 1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol inhibited the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters. This inhibition could lead to increased availability of serotonin and dopamine.
Safety and Toxicology
While the biological activity shows promise, safety assessments are crucial. Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully understand its toxicological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
